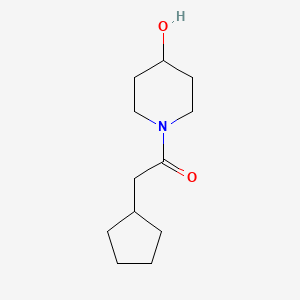

2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-11-5-7-13(8-6-11)12(15)9-10-3-1-2-4-10/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDCGTYTJFYVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Bromo-ester Derivatives with Hydroxypiperidine

A documented method involves reacting the corresponding bromo-ester derivatives with amines such as 4-hydroxypiperidine under basic conditions in an organic solvent. The bromo-ester acts as an electrophile, and the nucleophilic amine attacks the carbon adjacent to the bromide, displacing it and forming the desired ethanone linkage.

- Reaction conditions : Typically conducted at room temperature or slightly elevated temperatures in solvents such as tetrahydrofuran (THF), acetonitrile, or dichloroethane.

- Base : Organic or inorganic bases like triethylamine or sodium hydride may be used to deprotonate the amine, enhancing nucleophilicity.

- Yield : Moderate to high yields are reported depending on the purity of starting materials and reaction time.

Reductive Amination of Aldehyde Intermediates

Another common method is reductive amination, where 4-hydroxypiperidine is reacted with an aldehyde derivative of cyclopentyl ethanone under reducing conditions.

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are typically used.

- Solvents : Organic solvents such as 1,2-dichloroethane, tetrahydrofuran, or acetonitrile facilitate the reaction.

- Conditions : Room temperature stirring for several hours to overnight.

- Outcome : This method allows for the direct formation of the secondary amine linkage with high selectivity and yields.

Two-step Horner-Emmons or Wittig Reaction Followed by Reduction

In some synthetic routes, a Horner-Emmons or Wittig reaction is first employed to form an alkene intermediate, which is then hydrogenated to yield the saturated ethanone compound.

- Step 1 : Reaction of 4-formylpiperidine derivatives with phosphonate esters or phosphonium salts in the presence of strong bases like butyllithium (BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe).

- Step 2 : Catalytic hydrogenation of the alkene using palladium or platinum catalysts under hydrogen atmosphere.

- Subsequent step : Coupling with 4-hydroxypiperidine or related amines in the presence of triethylsilane and trichloroacetic acid in toluene to yield the final product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Bromo-ester + 4-hydroxypiperidine + base | THF, Acetonitrile | RT to 60°C | 60-85 | Base choice affects reaction rate |

| Reductive amination | Aldehyde + 4-hydroxypiperidine + NaBH3CN or NaBH(OAc)3 | DCE, THF, Acetonitrile | RT | 70-90 | Mild conditions, high selectivity |

| Horner-Emmons + hydrogenation | Phosphonate ester + base; then catalytic hydrogenation | THF, Diethyl ether | -78°C to RT; RT | 65-80 | Two-step, requires catalyst handling |

| Coupling with amine | Ketone + 4-hydroxypiperidine + triethylsilane + TCA acid | Toluene | RT to reflux | 60-75 | Acid catalysis promotes coupling |

Research Findings and Notes

- The use of sodium triacetoxyborohydride in reductive amination is preferred for its mildness and compatibility with sensitive functional groups such as hydroxyls on the piperidine ring.

- Catalytic hydrogenation following Horner-Emmons or Wittig reactions must be carefully controlled to avoid over-reduction or side reactions.

- The substitution pattern on the piperidine ring (4-hydroxy position) can influence the nucleophilicity and steric hindrance, affecting reaction rates and yields.

- Triethylsilane and trichloroacetic acid in toluene provide an effective system for coupling ketones with hydroxypiperidine derivatives, facilitating the formation of the desired ethanone linkage.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Bromo-ester, 4-hydroxypiperidine | Straightforward, good yields | Requires handling of halogenated intermediates |

| Reductive amination | Aldehyde, 4-hydroxypiperidine, NaBH3CN | Mild conditions, high selectivity | Sensitive to moisture, requires careful control |

| Horner-Emmons + hydrogenation | Phosphonate ester, base, H2, catalyst | Allows alkene intermediate control | Multi-step, catalyst cost and handling |

| Acid-catalyzed coupling | Ketone, 4-hydroxypiperidine, triethylsilane, TCA acid | Efficient coupling, moderate conditions | Acid-sensitive groups may be affected |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research

Research indicates that compounds similar to 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one exhibit properties that may be beneficial in treating depression. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .

2. Neurological Disorders

Studies have suggested that this compound could play a role in addressing neurological disorders such as anxiety and schizophrenia. Its interaction with various receptors, including serotonin and dopamine receptors, positions it as a candidate for further investigation in the treatment of these conditions .

Neuroscience Applications

1. Receptor Binding Studies

The compound has been utilized in receptor binding studies to understand its affinity and selectivity for different neuroreceptors. These studies are crucial for developing drugs that target specific pathways involved in mood and cognitive functions .

2. Behavioral Studies

Animal models have been employed to assess the behavioral effects of this compound, providing insights into its potential anxiolytic and antidepressant effects. The results suggest that this compound may reduce anxiety-like behavior in rodent models .

Chemical Intermediate Applications

1. Synthesis of Novel Compounds

Due to its unique structure, this compound serves as an intermediate for synthesizing other biologically active compounds. Its ability to undergo various chemical reactions allows researchers to modify its structure for enhanced biological activity .

2. Drug Development Pipeline

The compound's versatility makes it a valuable asset in the drug development pipeline, particularly for creating derivatives with improved pharmacological profiles. Ongoing research focuses on optimizing its efficacy and reducing potential side effects through structural modifications .

Case Studies

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal highlighted the antidepressant-like effects of compounds related to this compound in rodent models. The results demonstrated significant reductions in depressive behaviors when administered at specific dosages over a defined period .

Case Study 2: Neuropharmacological Profile

Another study investigated the neuropharmacological profile of this compound, focusing on its interaction with serotonin receptors. The findings indicated that it acts as a partial agonist at certain receptor subtypes, suggesting potential therapeutic applications for mood disorders .

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidinyl moiety play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations :

- Halogenated Derivatives (e.g., 2-chlorophenyl, 4-bromophenyl): Introduce halogen bonds, increasing lipophilicity (logP 1.8 for chlorophenyl vs. ~1.5 for target compound) . Bromine’s polarizability enhances electrophilic reactivity .

- Piperidine vs. Pyrrolidine : Replacing 6-membered piperidine with 5-membered pyrrolidine reduces ring strain but decreases hydrogen-bonding capacity due to the absence of -OH .

Crystallographic and Computational Insights

- Crystal Packing : While crystallographic data for the target compound is unavailable, analogs like 2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one show hydrogen-bonding patterns (e.g., O-H···N) critical for stability .

- Software Tools : SHELXL and OLEX2 are widely used for refining such structures, emphasizing the role of hydrogen bonds in molecular packing .

Biological Activity

2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one, a compound with the molecular formula CHNO and a molecular weight of approximately 211.30 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopentyl group and a hydroxypiperidine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential for interactions with various biological targets, including receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 211.30 g/mol |

| CAS Number | 1090506-83-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity, impacting pathways related to pain perception and inflammation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced pain and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing analgesic effects.

Biological Activity Studies

Recent studies have explored the pharmacological properties of this compound in various experimental models.

Case Study 1: Analgesic Effects

In a rodent model of acute pain, administration of the compound demonstrated significant analgesic effects compared to control groups. The study utilized behavioral assays to measure pain response, indicating that the compound effectively reduced nociceptive behavior.

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Results showed a marked reduction in paw swelling, suggesting that the compound possesses anti-inflammatory activity potentially mediated through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Cyclopentyl-1-(4-methylpiperidin-1-yl)ethanone | Lacks hydroxymethyl group | Moderate analgesic effects |

| 2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethanone | Hydroxymethyl group at different position | Limited anti-inflammatory effects |

Q & A

Basic Research Questions

Q. How can the molecular geometry of 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection should be performed at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Use the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure, ensuring anisotropic displacement parameters for non-hydrogen atoms. Validate the model using tools like WinGX for geometry analysis and ORTEP for visualization of anisotropic ellipsoids .

Q. What strategies are recommended for optimizing the synthesis of this compound to improve yield?

- Methodological Answer : Focus on reaction stoichiometry and purification techniques. For analogs like 1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one, achieving ≥95% purity requires chromatographic methods (e.g., flash chromatography) and recrystallization. Monitor intermediates via LC-MS and adjust reaction conditions (e.g., temperature, catalyst loading) based on kinetic studies of similar piperidine derivatives .

Q. How should researchers assess the purity of this compound following synthesis?

- Methodological Answer : Combine HPLC with UV detection (e.g., using a C18 column and methanol-buffer mobile phase) and quantitative NMR (qNMR). For impurities, reference pharmacopeial guidelines (e.g., EP/JP standards) to identify thresholds for residual solvents or byproducts. Mass spectrometry can confirm molecular ion consistency .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to resolve stereochemistry. Compare experimental spectra with density functional theory (DFT)-predicted spectra. For cyclopentyl derivatives, coupling constants from - COSY and NOESY NMR experiments can confirm spatial relationships between substituents .

Q. How can researchers address contradictions between computational docking predictions and experimental binding affinity data for this compound?

- Methodological Answer : Re-evaluate force field parameters in docking software (e.g., AutoDock Vina) to ensure accurate partial charge assignments for the hydroxypiperidine moiety. Validate computational models using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with crystallographic data (e.g., piperidine ring puckering parameters) to refine conformational sampling .

Q. What methodological considerations are critical when resolving data discrepancies in crystallographic refinement of this compound?

- Methodological Answer : Address poor data-to-parameter ratios (<15:1) by collecting higher-resolution data (≤0.8 Å). For twinned crystals, use SHELXL’s TWIN/BASF commands. Validate hydrogen bonding networks using Fourier difference maps and restrain geometry using AFIX commands. Cross-validate with spectroscopic data to confirm bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.